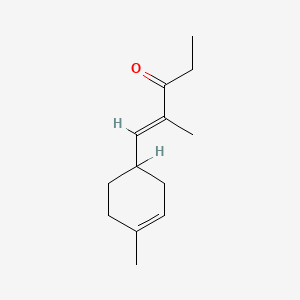![molecular formula C29H44O2 B12668430 2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol] CAS No. 93893-75-5](/img/structure/B12668430.png)
2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol]: is a phenolic antioxidant commonly used in various industries to enhance the oxidation stability of materials such as rubber and plastics . This compound is known for its high thermal stability and effectiveness in preventing oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] typically involves the condensation of 4-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic rings .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers during processing and in end-use applications .
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may have implications in reducing oxidative stress in biological systems .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in preventing oxidative damage in cells, which is linked to various diseases .
Industry: The compound is widely used in the rubber and plastic industries to enhance the durability and lifespan of products by preventing oxidative degradation .
Wirkmechanismus
The antioxidant activity of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative chain reactions. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the free radicals formed during oxidation . Additionally, the compound can form intra- and intermolecular hydrogen bonds, which further enhance its stability and effectiveness as an antioxidant .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
- 2,2’-Methylenebis[6-tert-butyl-p-cresol]
- 6,6-Methylenebis[2-tert-butyl-4-methylphenol]
Uniqueness: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] stands out due to its high thermal stability and effectiveness in preventing oxidative degradation. Its unique structure, with sec-butyl groups, provides enhanced steric hindrance, making it more effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
93893-75-5 |
|---|---|
Molekularformel |
C29H44O2 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
2-butan-2-yl-6-[(3-butan-2-yl-5-tert-butyl-2-hydroxyphenyl)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C29H44O2/c1-11-18(3)24-16-22(28(5,6)7)14-20(26(24)30)13-21-15-23(29(8,9)10)17-25(27(21)31)19(4)12-2/h14-19,30-31H,11-13H2,1-10H3 |
InChI-Schlüssel |
YVFVSMKGHIHIPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)CC)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


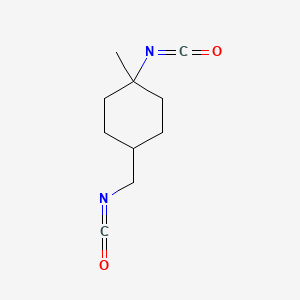

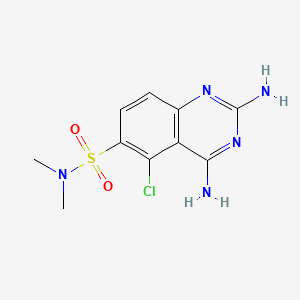


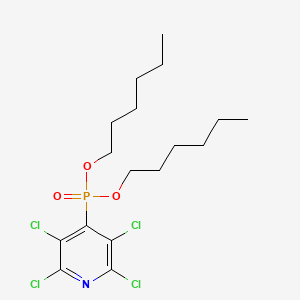
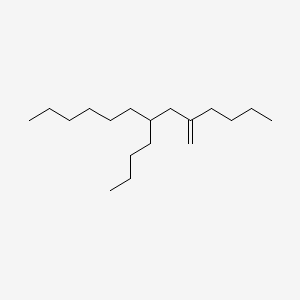
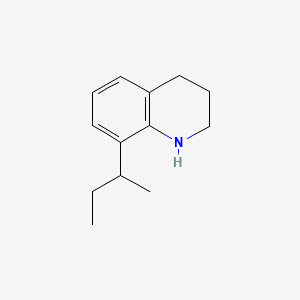
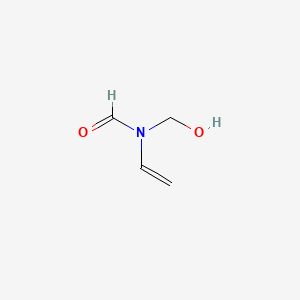

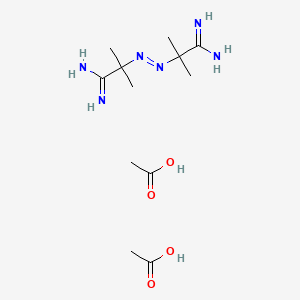
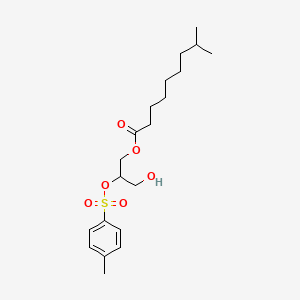
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
